molecular formula C13H17NO2 B3040432 (R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid CAS No. 2006286-95-7

(R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid

Cat. No. B3040432
CAS RN: 2006286-95-7
M. Wt: 219.28 g/mol
InChI Key: CJWZBXHMWNINJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds involving pyrrolidine rings is a topic of interest in medicinal chemistry . Pyr

Scientific Research Applications

Catalysis and Reaction Studies

  • Catalytic Applications : The compound has been studied in the context of acid-base catalysis. Research by Aramendía et al. (1999) investigated transformations of various compounds over oxide catalysts, correlating the results to acid-base properties. This study enhances our understanding of catalysis involving compounds like (R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid (Aramendía et al., 1999).

Synthesis and Derivatization

  • Role in Synthesizing β-Lactams : Behzadi et al. (2015) utilized this compound as a ketene source for synthesizing monocyclic-2-azetidinones. The study highlights its utility in controlling diastereoselectivity in chemical reactions (Behzadi et al., 2015).
  • Use in Pharmaceutical Research : The compound's derivatives have been explored as inhibitors in pharmaceutical research, particularly in the study of blood coagulation factors. Vaz et al. (1998) and Nagahara et al. (1994) conducted studies evaluating binding modes and the efficacy of such inhibitors (Vaz et al., 1998); (Nagahara et al., 1994).

Therapeutic Research

  • Idiopathic Pulmonary Fibrosis Treatment : In the context of idiopathic pulmonary fibrosis, Anderson et al. (2016) reported on the synthesis of a derivative of this compound as a potential therapeutic agent. This work highlights its application in the development of new treatments (Anderson et al., 2016).
  • Anticoagulant Activity : Katakura et al. (1993) investigated derivatives of (R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid for their potential as factor Xa inhibitors, exploring structure-activity relationships and selectivity (Katakura et al., 1993).

Miscellaneous Applications

  • Illicit Substance Synthesis Differentiation : Allen et al. (1992) researched the differentiation of illicit substances synthesized from phenylacetic acid, including studies on compounds structurally related to (R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid (Allen et al., 1992).
  • Use in Chiral Derivatization : Research by Hamman (1993) explored the use of enantiomers of similar compounds in chiral derivatization, indicating the potential for (R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid in such applications (Hamman, 1993).

properties

IUPAC Name

(2R)-3-phenyl-2-pyrrolidin-1-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12(14-8-4-5-9-14)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,16)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWZBXHMWNINJF-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)[C@H](CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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